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Compound of Interest

Compound Name: JNJ-42153605

Cat. No.: B608222 Get Quote

This guide provides a detailed comparison of the cross-reactivity profile of JNJ-42153605, a

potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor

2 (mGlu2). For a comprehensive assessment, its profile is compared with two other key

compounds: JNJ-40411813, another mGlu2 PAM, and LY404039, a dual mGlu2/3 receptor

agonist. This document is intended for researchers, scientists, and drug development

professionals, offering quantitative data, detailed experimental methodologies, and visual

representations of relevant biological pathways to support informed decision-making in

neuroscience research.

Introduction to JNJ-42153605 and Comparators
JNJ-42153605 is a highly selective positive allosteric modulator of the mGlu2 receptor, a G-

protein coupled receptor that plays a crucial role in regulating synaptic transmission.[1][2][3] Its

high selectivity is a key attribute, potentially offering a more targeted therapeutic approach with

fewer off-target effects. To contextualize its selectivity, this guide provides a comparative

analysis against:

JNJ-40411813 (ADX71149): Another mGlu2 PAM, which provides a direct comparison of

selectivity within the same mechanistic class.[4][5][6][7]

LY404039: A well-characterized orthosteric agonist of both mGlu2 and mGlu3 receptors,

highlighting the selectivity differences between a PAM and a dual agonist.[8][9][10]
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Data Presentation: In Vitro Selectivity Profiles
The following tables summarize the in vitro potency and selectivity of JNJ-42153605 and its

comparators against various metabotropic glutamate receptor subtypes and a selection of

other relevant receptors.

Table 1: Potency at the Target mGlu2 Receptor

Compound Mechanism of Action
Potency (EC₅₀/Kᵢ) at mGlu2
Receptor

JNJ-42153605
mGlu2 Positive Allosteric

Modulator (PAM)
17 nM (EC₅₀)[1][2]

JNJ-40411813
mGlu2 Positive Allosteric

Modulator (PAM)
64 - 147 nM (EC₅₀)[4][6]

LY404039
mGlu2/mGlu3 Receptor

Agonist
149 nM (Kᵢ)[8]

Table 2: Cross-Reactivity at Other mGlu Receptor Subtypes
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Compo
und

mGlu1 mGlu3 mGlu4 mGlu5 mGlu6 mGlu7 mGlu8

JNJ-

4215360

5

No

agonist

or

antagoni

st activity

up to 30

µM[1]

No

agonist

or

antagoni

st activity

up to 30

µM[1]

No

agonist

or

antagoni

st activity

up to 30

µM

No

agonist

or

antagoni

st activity

up to 30

µM[1]

No

agonist

or

antagoni

st activity

up to 30

µM

No

agonist

or

antagoni

st activity

up to 30

µM

No

agonist

or

antagoni

st activity

up to 30

µM

JNJ-

4041181

3

No

activity

up to 10

µM[4]

Negligibl

e PAM

activity

(EC₅₀ >

11 µM)[4]

No

activity

up to 10

µM

Minor

antagoni

st effect

(pIC₅₀ =

5.15)[4]

No

activity

up to 10

µM (rat)

[4]

Minor

antagoni

st effect

(pIC₅₀ =

5.33)[4]

No

activity

up to 10

µM[4]

LY40403

9

>100-fold

selectivit

y[8]

92 nM

(Kᵢ)[8]

>100-fold

selectivit

y

>100-fold

selectivit

y

>100-fold

selectivit

y

>100-fold

selectivit

y

>100-fold

selectivit

y

Table 3: Off-Target Activity at Selected CNS Receptors

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.medchemexpress.com/JNJ-42153605.html
https://www.medchemexpress.com/JNJ-42153605.html
https://www.medchemexpress.com/JNJ-42153605.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4317228/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4317228/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4317228/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4317228/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4317228/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4317228/
https://www.selleckchem.com/mGluR2_mGluR3.html
https://www.selleckchem.com/mGluR2_mGluR3.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound 5-HT₂ₐ Receptor
Other Receptors (from
broad panel screening)

JNJ-42153605 No significant activity reported

No or negligible affinity or

activity at any of the targets in

a CEREP panel (>100-fold

selectivity for mGlu2 receptor).

JNJ-40411813
Weak antagonist (Kₑ = 1.1 µM)

[4]

Did not produce significant

(>50%) binding inhibition of

other targets investigated in a

CEREP panel.[4]

LY404039 >100-fold selectivity

>100-fold selectivity against a

panel of ionotropic glutamate

receptors, glutamate

transporters, and other

receptors.[8][9]

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific

receptor.

Objective: To measure the binding affinity (Kᵢ) of test compounds to the mGlu2/3 receptors.

Methodology:

Membrane Preparation: Membranes are prepared from cells stably expressing the human

mGlu2 or mGlu3 receptor.

Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]LY341495 for

mGlu2/3) and various concentrations of the test compound.
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Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Detection: The radioactivity retained on the filters is quantified using liquid scintillation

counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the

Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assays
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by

quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon

receptor stimulation.

Objective: To determine the potency (EC₅₀) and efficacy of PAMs in potentiating agonist-

induced G-protein activation at the mGlu2 receptor.

Methodology:

Membrane Preparation: Membranes from cells expressing the mGlu2 receptor are used.

Incubation: Membranes are incubated with [³⁵S]GTPγS, GDP, an EC₂₀ concentration of

glutamate (to enable PAM activity detection), and varying concentrations of the test

compound (e.g., JNJ-42153605).

Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound

[³⁵S]GTPγS by filtration.

Detection: The amount of radioactivity on the filters is measured by a scintillation counter.

Data Analysis: The concentration-response curves are generated to determine the EC₅₀

and maximal effect of the test compound.

Mandatory Visualization
mGlu2 Receptor Signaling Pathway
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The following diagram illustrates the canonical signaling pathway of the mGlu2 receptor. As a

member of the Group II metabotropic glutamate receptors, mGlu2 couples to the Gαi/o subunit

of the heterotrimeric G-protein. Activation of the receptor by glutamate, and potentiation by a

PAM like JNJ-42153605, leads to the inhibition of adenylyl cyclase, resulting in a decrease in

intracellular cyclic AMP (cAMP) levels.

Cell Membrane

mGlu2 Receptor Gαi/o-GβγActivates Adenylyl
Cyclase

Inhibits cAMP

Glutamate

JNJ-42153605 (PAM) Potentiates

ATP

Downstream
Cellular Effects

Reduced
Activation

Click to download full resolution via product page

Caption: mGlu2 receptor signaling cascade.

Experimental Workflow: Radioligand Binding Assay
The diagram below outlines the key steps involved in a typical radioligand binding assay used

to determine the binding affinity of a test compound.
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Caption: Workflow for a radioligand binding assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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